Fmoc-N-amido-PEG36-acid
Overview
Description
Fmoc-N-amido-PEG36-acid is a useful research compound. Its molecular formula is C90H161NO40 and its molecular weight is 1897.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Peptide N-Alkylamides
Fmoc-N-amido-PEG36-acid is used in the synthesis of peptide N-alkylamides. This involves reductive amination of aldehyde precursors and has been applied in the preparation of LHRH analogues (Songster, Vagner, & Bárány, 2004).
Solid-Phase Synthesis of Peptides
It's utilized in Fmoc-based solid-phase peptide synthesis, as demonstrated in the synthesis of chicken antral peptide using a novel amide precursor reagent (Guo, Funakoshi, Fujii, & Yajima, 1988).
Antimicrobial Peptide Production
this compound has been used in the synthesis of indolicidin, an antimicrobial peptide from bovine neutrophils, using both polystyrene and polyethylene glycol-polystyrene graft supports (van Abel et al., 2009).
Fabrication of Functional Materials
It has significant applications in the creation of bio-inspired functional materials, especially in the self-assembly of Fmoc-modified amino acids and peptides (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Synthesis of Peptide Thioesters
The compound enables the synthesis of large peptide thioesters, useful in the total synthesis of functional and reversible peptide conjugates (Boll et al., 2014).
Drug Delivery Applications
this compound is also employed in the development of drug delivery systems, particularly in the formulation of nanocarriers for improved drug delivery efficacy (Zhang, Huang, Kwon, & Li, 2015).
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJJMXFEIKVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H161NO40 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1897.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.